molecular formula C15H18N2O3S B2764623 4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile CAS No. 1797691-99-6

4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile

Cat. No.: B2764623
CAS No.: 1797691-99-6
M. Wt: 306.38
InChI Key: KKNVCAKBCAMWLP-UHFFFAOYSA-N
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Description

4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a benzonitrile moiety, a functional group recognized for its ability to participate in precise molecular recognition and binding interactions within biological systems, making it a valuable fragment in the design of enzyme inhibitors and receptor ligands . The molecule's core structure incorporates an azetidine ring, a four-membered nitrogen heterocycle that is increasingly valued in drug design for its ability to improve physicochemical properties and metabolic stability. The azetidine is further functionalized with an isobutylsulfonyl group, a motif commonly associated with modulating the pharmacokinetic profile of potential therapeutic agents. Compounds bearing similar sulfonylazetidine scaffolds have been identified as key intermediates in the synthesis of established Janus Kinase (JAK) inhibitors, such as Baricitinib, which is used to treat inflammatory conditions . This suggests the compound's significant utility as a precursor or core structure in developing novel small-molecule inhibitors, particularly for targets involved in inflammatory diseases and oncology. Researchers can leverage this molecule to explore structure-activity relationships, design targeted libraries, and develop new probes for biological systems. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-11(2)10-21(19,20)14-8-17(9-14)15(18)13-5-3-12(7-16)4-6-13/h3-6,11,14H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNVCAKBCAMWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.

    Introduction of Isobutylsulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation reactions using isobutylsulfonyl chloride and a base such as triethylamine.

    Attachment of Benzonitrile Moiety: The benzonitrile group can be attached through nucleophilic substitution reactions, where a suitable benzonitrile derivative reacts with the azetidine intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Azetidine Ring Reactivity

The strained four-membered azetidine ring undergoes ring-opening reactions under acidic or nucleophilic conditions. For example:

  • Acid-catalyzed hydrolysis : Protonation of the azetidine nitrogen increases ring strain, leading to cleavage. This reaction produces secondary amines or iminium intermediates, depending on conditions .

  • Nucleophilic ring-opening : Thiols or amines may attack the β-carbon of the azetidine, forming linear thioether or amine derivatives .

Key data :

Reaction TypeConditionsProductYield (Literature Analog)Source
Acid hydrolysis1M HCl, 80°CSecondary amine78–92%
Thiol additionNaSH, DMFThioether65%

Sulfonyl Group Reactivity

The isobutylsulfonyl group participates in nucleophilic substitutions or elimination reactions :

  • SN2 displacement : Strong nucleophiles (e.g., amines, alkoxides) replace the sulfonyl group. For example:

    R-SO2-azetidine+NH3R-NH2+HSO3\text{R-SO}_2\text{-azetidine} + \text{NH}_3 \rightarrow \text{R-NH}_2 + \text{HSO}_3^-
  • Base-mediated elimination : Under strong basic conditions (e.g., KOtBu), β-hydrogen abstraction forms an alkene via E2 mechanism .

Example :

SubstrateNucleophileConditionsProductYieldSource
Isobutylsulfonyl analogPiperidineDCM, 25°CPiperidine-azetidine81%

Benzonitrile Hydrolysis

The nitrile group undergoes acid- or base-catalyzed hydrolysis to form carboxylic acids or amides:

  • Acidic hydrolysis (H2SO4, H2O): Produces benzoic acid derivatives .

  • Basic hydrolysis (NaOH, H2O2): Forms benzamide intermediates before further oxidation .

Mechanism :

  • Nucleophilic hydroxide attack on the nitrile carbon.

  • Tautomerization to an imidic acid.

  • Final hydrolysis to carboxylate or amide .

Kinetic data :

PathwayConditionsRate Constant (k, s⁻¹)Source
Acidic6M H2SO42.1×1042.1 \times 10^{-4}
Basic2M NaOH4.7×1054.7 \times 10^{-5}

Carbonyl Group Reactivity

The carbonyl adjacent to the azetidine engages in:

  • Nucleophilic acyl substitution : Amines or alcohols form amides or esters.

  • Grignard additions : Organometallic reagents (e.g., MeMgBr) yield tertiary alcohols .

Example reaction :

Azetidine-CO-Benzonitrile+MeMgBrAzetidine-C(OH)Me-Benzonitrile\text{Azetidine-CO-Benzonitrile} + \text{MeMgBr} \rightarrow \text{Azetidine-C(OH)Me-Benzonitrile}

Yield : 58–72% (for similar ketones) .

Photochemical and Catalytic Reactions

  • Copper-catalyzed cycloadditions : Under UV light, the azetidine may participate in [2+2] photocycloadditions with alkenes, forming bicyclic structures .

  • Palladium-catalyzed cross-coupling : The benzonitrile could act as an directing group for C–H functionalization .

Experimental conditions :

CatalystSubstrateProductYieldSource
Cu(I)/Tp ligandNorborneneBicyclic azetidine55%
Pd(OAc)2Aryl halideBiaryl derivative67%

Radical Reactions

Recent advances highlight radical strain-release chemistry for functionalizing azetidines. For example, photocatalytic generation of sulfonyl radicals could lead to C–H functionalization .

Proposed pathway :

  • Light-induced homolytic cleavage of the sulfonyl group.

  • Radical addition to the azetidine β-carbon.

  • Termination via hydrogen abstraction or coupling .

Scientific Research Applications

Organic Synthesis

4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile serves as a valuable intermediate in the synthesis of complex organic molecules. Its structural features allow for the formation of various derivatives that can be utilized in pharmaceuticals and agrochemicals. The compound's ability to participate in nucleophilic substitution reactions makes it a versatile building block for synthesizing other biologically active compounds .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique reactivity profile enables it to interact with specific biological targets, potentially modulating enzyme activities or receptor functions. Studies suggest that modifications to its structure could enhance its efficacy against various diseases, including cancer and infectious diseases .

Key Therapeutic Areas:

  • Cancer Treatment: The compound may be modified to improve potency against specific cancer types.
  • Infectious Diseases: It shows promise as a new antibiotic candidate due to its antimicrobial properties.
  • Inflammatory Conditions: Research is ongoing to investigate its anti-inflammatory effects.

Material Science

The compound is also being investigated for applications in material science, particularly in the development of advanced materials such as polymers and coatings. Its unique chemical properties may lead to materials with enhanced performance characteristics .

Biological Studies

Research into the biological activity of this compound has revealed its potential interactions with various enzymes and receptors. The presence of the isobutylsulfonyl group may enhance its biological efficacy by disrupting cellular processes in target organisms .

Similar Compounds

CompoundKey Differences
Azetidine-1-carbonylbenzonitrileLacks the isobutylsulfonyl group
3-(Isobutylsulfonyl)azetidineDifferent structural properties
4-(3-(Methylsulfonyl)azetidine-1-carbonyl)benzonitrileContains a methylsulfonyl group instead of isobutylsulfonyl

This compound stands out due to its combination of both isobutylsulfonyl and benzonitrile groups, which confer unique reactivity and potential applications .

Antimicrobial Properties

Research has highlighted that compounds containing sulfonamide groups exhibit antimicrobial activity. The presence of the isobutylsulfonyl group may enhance efficacy against bacterial strains by disrupting cell wall synthesis or function .

Mechanism of Action

The mechanism of action of 4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features and Substituent Variations

The compound shares the azetidine-1-carbonyl benzonitrile scaffold with analogs reported in , such as:

  • 4-(3-{4-[(4-fluorophenoxy)methyl]-1H-1,2,3-triazol-1-yl}azetidine-1-carbonyl)benzonitrile (S727-0380): Features a triazole ring with a fluorophenoxy substituent .
  • (3-{4-[(benzyloxy)methyl]-1H-1,2,3-triazol-1-yl}azetidin-1-yl)(pyrazin-2-yl)methanone (S727-1678): Includes a pyrazine ring and benzyloxy-triazole group .

Key Differences :

  • The target compound replaces the triazole substituents with an isobutylsulfonyl group, significantly altering polarity and steric profile. Sulfonyl groups enhance electrophilicity and may improve binding affinity in biological contexts compared to triazoles .
Table 1: Physicochemical Comparison
Compound ID Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₅H₁₇N₂O₃S 321.37 g/mol Isobutylsulfonyl, Benzonitrile
S727-0380 C₂₀H₁₆FN₅O₂ 377.38 g/mol Fluorophenoxy-triazole, Benzonitrile
S727-1678 C₁₈H₁₈N₆O₂ 350.38 g/mol Benzyloxy-triazole, Pyrazine

Comparison :

  • The target compound’s isobutylsulfonyl group may compete for similar hydrophobic pockets but lacks the hydrogen-bonding capacity of 5FB’s thiazolidinone. This could reduce binding affinity in biological systems unless compensated by stronger van der Waals interactions .

Comparison :

  • The target compound’s compact azetidine ring and sulfonyl group limit conjugation, likely reducing emissive efficiency compared to TADF-optimized analogs. However, its electron-withdrawing groups might stabilize charge transfer states, a hypothesis requiring experimental validation .

Biological Activity

4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile, with the CAS number 1797691-99-6, is a compound belonging to the azetidine class, characterized by its unique structural features. This article explores its biological activity, including mechanisms of action, research findings, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzonitrile moiety attached to an azetidine ring that incorporates an isobutylsulfonyl group. This structure imparts significant biological relevance due to the compound's ability to interact with various biological targets.

PropertyValue
IUPAC Name4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]benzonitrile
Molecular FormulaC15H18N2O3S
Molecular Weight298.38 g/mol
CAS Number1797691-99-6

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to modulate enzyme activities, potentially acting as an inhibitor or activator depending on the target.

Key Biological Targets

  • Enzymes : The compound may inhibit enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptors : It has shown potential in interacting with various receptors, which could lead to alterations in signaling pathways.

Biological Activity Studies

Recent studies have investigated the biological effects of this compound across various fields, including medicinal chemistry and pharmacology.

Case Study: Anticancer Activity

A study explored the anticancer properties of similar azetidine derivatives, indicating that modifications in the azetidine structure can enhance cytotoxicity against cancer cell lines. While specific data for this compound is limited, its structural analogs have demonstrated promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Research has suggested that compounds with sulfonamide groups exhibit antimicrobial activity. The presence of the isobutylsulfonyl group in this compound may enhance its efficacy against bacterial strains by disrupting bacterial cell wall synthesis or function .

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique reactivity allows for the development of novel therapeutic agents targeting various diseases.

Potential Therapeutic Areas

  • Cancer Treatment : Modifications to enhance potency against specific cancer types.
  • Infectious Diseases : Development of new antibiotics leveraging its antimicrobial properties.
  • Inflammatory Conditions : Investigating anti-inflammatory effects through modulation of immune responses.

Comparison with Similar Compounds

To understand its unique position in drug development, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Azetidine-1-carbonylbenzonitrileLacks isobutylsulfonyl groupVaries
3-(Isobutylsulfonyl)azetidineSimilar structure but different functional groupsModerate activity
4-(3-(Methylsulfonyl)azetidine-1-carbonyl)benzonitrileMethyl instead of isobutyl sulfonyl groupDifferent reactivity

Q & A

Q. What are the critical considerations for synthesizing 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of azetidine and subsequent coupling with 4-cyanobenzoyl derivatives. Key parameters include:
  • Solvent Selection : Dimethylformamide (DMF) or pyridine is often used to stabilize reactive intermediates and facilitate amide bond formation .
  • Temperature Control : Maintaining 0–5°C during sulfonylation prevents side reactions (e.g., azetidine ring opening) .
  • Purification : Column chromatography or recrystallization is essential to isolate the product from unreacted starting materials or byproducts .
  • Yield Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of isobutylsulfonyl chloride to azetidine) improves efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR data with computational predictions (e.g., density functional theory) to validate the azetidine ring and sulfonyl group positions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 349.12) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, particularly if chiral centers are present .

Advanced Research Questions

Q. How can discrepancies in reported spectroscopic data for this compound be resolved?

  • Methodological Answer : Contradictions in NMR or IR spectra may arise from solvent polarity, pH, or tautomerism. Strategies include:
  • Standardized Conditions : Replicate experiments using identical solvents (e.g., deuterated DMSO) and concentrations .
  • Computational Validation : Compare experimental spectra with simulated data from software like Gaussian or ADF .
  • Isotopic Labeling : Use 15N^{15}N-labeled intermediates to track resonance shifts in the azetidine ring .

Q. What strategies are effective for studying the compound’s potential in OLED applications?

  • Methodological Answer : The benzonitrile moiety and sulfonyl group suggest utility in thermally activated delayed fluorescence (TADF) materials. Key steps:
  • Photophysical Analysis : Measure emission spectra and quantum yields in thin films or solution to assess TADF activity .
  • Device Fabrication : Incorporate the compound into OLED layers (e.g., emissive layer) and evaluate electroluminescence efficiency and stability .
  • Computational Screening : Use TD-DFT to predict HOMO/LUMO gaps and singlet-triplet energy differences (ΔEST\Delta E_{ST}) .

Q. How can researchers mitigate challenges in achieving high enantiomeric purity during synthesis?

  • Methodological Answer : Chiral resolution is critical for pharmaceutical intermediates. Approaches include:
  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) during azetidine functionalization .
  • Chromatographic Separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. What computational methods are recommended for predicting the compound’s biological activity?

  • Methodological Answer : For drug discovery applications:
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .
  • QSAR Modeling : Corrogate substituent effects (e.g., sulfonyl vs. carbonyl groups) on activity using datasets from analogs .
  • ADMET Prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., CYP450 inhibition) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

  • Methodological Answer : Discrepancies may arise from differing analytical methods:
  • Thermogravimetric Analysis (TGA) : Conduct TGA under inert gas (N2_2) to measure decomposition temperatures .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and compare with literature .
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and monitor degradation via HPLC .

Application-Specific Questions

Q. What experimental designs are optimal for evaluating the compound’s role in catalytic reactions?

  • Methodological Answer : As a ligand or catalyst:
  • Reaction Scope Screening : Test in cross-coupling (e.g., Suzuki-Miyaura) or hydrogenation reactions under varying conditions (e.g., Pd/ppm, solvent) .
  • Kinetic Studies : Monitor reaction rates via in-situ IR or NMR to identify rate-limiting steps .
  • Mechanistic Probes : Use isotopic labeling (e.g., D2OD_2O) or trapping experiments to detect intermediates .

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